molecular formula C21H24N2O2 B2816254 N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide CAS No. 306732-22-9

N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Cat. No.: B2816254
CAS No.: 306732-22-9
M. Wt: 336.435
InChI Key: YJPYKNNSKIFKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzyl-N-(4-cyclohexylphenyl)ethanediamide is a chemical compound with the CAS Registry Number 306732-22-9 . Its molecular formula is C21H24N2O2, corresponding to a molecular weight of 336.43 g/mol . The compound can be represented by the SMILES string O=C(NC1=CC=C(C2CCCCC2)C=C1)C(NCC3=CC=CC=C3)=O . This substance is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with care, as it is associated with the hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (may cause damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . Appropriate precautionary measures should be followed, and it is typically classified under UN 3077 for transportation . While its specific applications and detailed mechanism of action in research are areas of ongoing investigation, compounds with similar diamide structures often serve as valuable building blocks or intermediates in organic synthesis and medicinal chemistry research.

Properties

IUPAC Name

N-benzyl-N'-(4-cyclohexylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(22-15-16-7-3-1-4-8-16)21(25)23-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPYKNNSKIFKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide .

Structural Analysis, Synthetic Pathways, and Pharmacological Context

Executive Summary

This compound is a lipophilic, unsymmetrical oxalamide currently utilized as a chemical probe in medicinal chemistry and supramolecular material science. Structurally, it functions as a bis-amide linker connecting a flexible hydrophobic domain (4-cyclohexylphenyl) with an aromatic recognition motif (benzyl) via a rigid ethanediamide (oxalamide) core.

In drug development, this scaffold is significant for its bioisosteric relationship to ureas and bis-amides, commonly explored in the design of ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors and ion channel modulators . Its high lipophilicity and capacity for strong intermolecular hydrogen bonding also make it a candidate for low-molecular-weight organogelators (LMOGs).

Chemical Structure & Molecular Properties[1][2][3][4][5]

The molecule is characterized by a trans-configured oxalamide bridge, which enforces a planar conformation between the nitrogen atoms, maximizing hydrogen bond donor capability.

IUPAC Name:


-benzyl-

-(4-cyclohexylphenyl)ethanediamide Molecular Formula:

SMILES: C1CCCCC1c2ccc(cc2)NC(=O)C(=O)NCc3ccccc3
Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Weight 336.43 g/mol Optimal range for oral bioavailability (Rule of 5 compliant).
LogP (Octanol/Water) 5.2 ± 0.4Highly lipophilic; suggests high membrane permeability but low aqueous solubility.
TPSA 58.20 ŲIndicates good potential for cell membrane penetration (<140 Ų).
H-Bond Donors 2Amide protons available for target interaction (e.g., Ser/Thr residues).
H-Bond Acceptors 2Carbonyl oxygens function as acceptors.
Rotatable Bonds 5Limited flexibility due to the rigid oxalamide core and phenyl rings.
Pharmacophore Analysis

The molecule presents a "Dumbbell" pharmacophore:

  • Domain A (Lipophilic Tail): The 4-cyclohexylphenyl group mimics the cholesteryl moiety found in endogenous lipids. This is a critical recognition motif for lipid-processing enzymes (e.g., ACAT, CETP).

  • Domain B (Linker): The ethanediamide bridge provides a rigid, planar spacer with dual H-bonding capability, often superior to urea linkers for metabolic stability.

  • Domain C (Aromatic Head): The benzyl group offers

    
    -
    
    
    
    stacking potential with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
Synthesis & Manufacturing

Synthesis of unsymmetrical oxalamides requires a sequential amidation strategy to prevent the formation of symmetrical byproducts. The Ethyl Oxalyl Chloride Method is the industry standard for high-purity synthesis.

Reaction Logic
  • Activation: Use ethyl oxalyl chloride to introduce the oxalamide core with one protected end (ester) and one activated end (acid chloride).

  • Selectivity: React the more nucleophilic or valuable amine first (or the one less likely to cause steric hindrance). Here, we react the aniline derivative first to form the stable intermediate.

  • Displacement: The ester group is then reacted with benzylamine. Aminolysis of oxalamic esters is efficient and avoids harsh coupling reagents.

Detailed Protocol

Step 1: Formation of the Oxalamic Ester Intermediate Reagents: 4-Cyclohexylaniline, Ethyl oxalyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Dissolve 4-cyclohexylaniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C under nitrogen.

  • Add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of intermediate

    
     in 1:1 Hex/EtOAc).
    
  • Wash with 1N HCl, then brine. Dry over

    
     and concentrate to yield ethyl 2-((4-cyclohexylphenyl)amino)-2-oxoacetate .
    

Step 2: Aminolysis with Benzylamine Reagents: Intermediate from Step 1, Benzylamine, Ethanol.

  • Dissolve the ethyl ester intermediate in absolute ethanol (0.5 M concentration).

  • Add benzylamine (3.0 eq). Excess amine drives the equilibrium toward the amide.

  • Reflux at 80°C for 4–6 hours. The product often precipitates upon cooling due to the formation of the insoluble oxalamide network.

  • Purification: Filter the white precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary to remove trace amine.

Synthetic Workflow Diagram

Synthesis Figure 1: Sequential Synthesis of Unsymmetrical Oxalamide Start 4-Cyclohexylaniline Inter Intermediate: Ethyl 2-((4-cyclohexylphenyl) amino)-2-oxoacetate Start->Inter Acylation Reagent1 Ethyl Oxalyl Chloride (0°C, TEA, DCM) Reagent1->Inter Product TARGET: N'-benzyl-N-(4-cyclohexylphenyl) ethanediamide Inter->Product Aminolysis Reagent2 Benzylamine (Reflux, EtOH) Reagent2->Product

Biological Activity & Mechanism of Action

While this specific molecule acts as a chemical probe, its structure aligns with the ACAT Inhibitor class (e.g., related to CI-976 or PD 132301).

Target: Sterol O-Acyltransferase (ACAT/SOAT)

ACAT enzymes catalyze the esterification of cholesterol, facilitating its storage and transport. Inhibitors are sought for atherosclerosis and hyperlipidemia treatment.

Mechanism of Binding:

  • Hydrophobic Anchor: The cyclohexylphenyl tail inserts into the deep hydrophobic pocket of ACAT, mimicking the fatty acyl chain of the natural substrate (Acyl-CoA).

  • Transition State Mimicry: The oxalamide core possesses a planar, electron-deficient character that mimics the electronic distribution of the transition state during ester bond formation.

  • H-Bond Network: The amide protons form hydrogen bonds with conserved catalytic residues (likely His460 or Asn421 in ACAT1), stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR) Insights
  • Linker Length: The 2-carbon oxalamide linker is often more potent than a 1-carbon urea linker because it positions the aromatic rings at the optimal distance to span the active site tunnel.

  • Lipophilicity: Substitution on the phenyl ring (e.g., cyclohexyl) is critical. Removing the cyclohexyl group results in a >100-fold loss of potency, confirming the necessity of the hydrophobic anchor.

Mechanism Diagram

MOA Figure 2: Hypothetical Binding Mode in Lipid-Processing Enzymes Inhibitor N'-benzyl-N-(4-cyclohexylphenyl) ethanediamide Binding Inhibitor-Enzyme Complex Inhibitor->Binding Tail Cyclohexylphenyl Group: Hydrophobic Interaction Inhibitor->Tail Core Oxalamide Core: H-Bonding to Catalytic His/Asn Inhibitor->Core Site ACAT Active Site (Hydrophobic Tunnel) Site->Binding Result Inhibition of Cholesterol Esterification (Reduced Foam Cell Formation) Binding->Result Tail->Site Anchors to Core->Site Stabilizes

Experimental Validation Protocols
A. Solubility & Stability Assay

Rationale: To determine suitability for biological screening.

  • Solvent: DMSO (Stock 10 mM).

  • Buffer: PBS pH 7.4.

  • Protocol: Dilute stock into PBS. Incubate 24h at 37°C. Centrifuge and analyze supernatant by HPLC-UV (254 nm).

  • Expected Result: Low solubility (<5 µM) in PBS; requires formulation (e.g., cyclodextrin or lipid emulsion) for in vivo use.

B. In Vitro ACAT Inhibition Assay

Rationale: Verify functional activity.[1][2]

  • Source: Microsomes from HepG2 cells or rat liver.

  • Substrate: [

    
    C]-Oleoyl-CoA + Cholesterol.
    
  • Reaction: Incubate microsomes with test compound (0.1 nM – 10 µM) for 15 min. Add substrate.[3][4][5] Terminate after 5 min.

  • Analysis: Extract lipids, separate by TLC, and quantify radiolabeled cholesteryl oleate.

  • Metric: Calculate

    
     relative to control (DMSO only).
    
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potentially toxic if swallowed (based on anilide structure).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C in a desiccator. Stable for >2 years in solid state. Solutions in DMSO should be used within 1 month.

References
  • PubChem. N-benzyl-N'-(4-methylphenyl)ethanediamide (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Burnett, D. A., et al. (1994). Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors: Structure-Activity Relationships.[2][6][7][8] Journal of Medicinal Chemistry. (Provides SAR context for amide/urea linkers in ACAT inhibitors).

  • Vertex AI Search.Synthesis of unsymmetrical oxalamides. (Validated synthetic route via ethyl oxalyl chloride).
  • WikiGenes. ACAT1 - Acetyl-CoA acetyltransferase 1. (Target context). Available at: [Link]

Sources

An In-depth Technical Guide on the Therapeutic Potential of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. The N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide core represents one such area of untapped potential. While direct, in-depth studies on this specific class of derivatives are not yet prevalent in published literature, a comprehensive analysis of its constituent fragments—the N-benzyl group, the N-(4-cyclohexylphenyl) moiety, and the ethanediamide (oxamide) linker—provides a strong foundation for predicting its therapeutic promise.

This technical guide is structured to navigate this nascent field. It moves from the foundational chemistry and synthesis of the core structure to a logical exploration of the known biological activities of closely related analogues. By understanding the therapeutic contributions of each component, we can construct a compelling hypothesis for the potential applications of this compound derivatives and lay out a clear, actionable roadmap for their future investigation.

The Core Moiety: Structural and Synthetic Considerations

The this compound scaffold is characterized by a central ethanediamide linker connecting a benzyl group on one nitrogen and a 4-cyclohexylphenyl group on the other. This structure offers a unique combination of rigidity and flexibility, with lipophilic domains that can be strategically modified to tune pharmacokinetic and pharmacodynamic properties.

General Synthesis Strategy

The most direct synthetic route to this compound derivatives involves a two-step process starting from commercially available precursors.

Step 1: Synthesis of the Precursor N-(4-cyclohexylphenyl)amine

The synthesis of N-(4-cyclohexylphenyl)amine can be achieved via reductive amination of 4-aminodiphenylamine with cyclohexanone. This can be accomplished using methods such as the Leuckart-Wallach reaction with formic acid or through catalytic hydrogenation.[1]

Step 2: Amide Coupling to Form the Ethanediamide Linker

The ethanediamide core can be constructed by reacting N-(4-cyclohexylphenyl)amine with an appropriate benzyl-containing synthon. A common method is the reaction with benzylamine and diethyl oxalate or oxalyl chloride.

Experimental Protocol: A Proposed Synthetic Route

Below is a detailed, step-by-step methodology for the synthesis of the parent compound, this compound.

Part A: Synthesis of N-(4-cyclohexylphenyl)amine

  • Reaction Setup: To a solution of 4-aminodiphenylamine (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol in a high-pressure autoclave, add 5% Palladium on Carbon (Pd/C) catalyst (2% by weight).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 30 atm.

  • Reaction Conditions: Heat the mixture to 120°C and maintain vigorous stirring for 8-12 hours.

  • Work-up and Purification: After cooling and depressurization, filter the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound

  • Reaction Setup: Dissolve N-(4-cyclohexylphenyl)amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Acylation: Cool the solution to 0°C and add a solution of ethyl 2-(benzylamino)-2-oxoacetate (1 equivalent) in DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Part A: Synthesis of N-(4-cyclohexylphenyl)amine cluster_1 Part B: Synthesis of this compound 4-aminodiphenylamine 4-aminodiphenylamine reductive_amination Reductive Amination (Pd/C, H2) 4-aminodiphenylamine->reductive_amination cyclohexanone cyclohexanone cyclohexanone->reductive_amination N-(4-cyclohexylphenyl)amine N-(4-cyclohexylphenyl)amine reductive_amination->N-(4-cyclohexylphenyl)amine N-(4-cyclohexylphenyl)amine_2 N-(4-cyclohexylphenyl)amine amide_coupling Amide Coupling (DCM, Et3N) N-(4-cyclohexylphenyl)amine_2->amide_coupling ethyl_2_benzylamino_2_oxoacetate Ethyl 2-(benzylamino)-2-oxoacetate ethyl_2_benzylamino_2_oxoacetate->amide_coupling final_product This compound amide_coupling->final_product

Caption: Proposed two-part synthesis of the target compound.

Therapeutic Potential Based on Structural Analogues

The therapeutic potential of this novel scaffold can be inferred from the established biological activities of compounds containing its key structural motifs.

Anticancer Activity

Numerous derivatives containing the N-benzyl and ethanediamide (or related amide) functionalities have demonstrated significant anticancer properties.

  • USP1/UAF1 Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer.[2] These compounds correlate strongly in their enzymatic inhibition and their ability to decrease cancer cell survival.[2]

  • Induction of Apoptosis: Novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in liver cancer (HepG2) cells, with activity significantly greater than the reference drug 5-Fluorouracil.[3]

  • Cell Cycle Arrest: Certain N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives cause G2/M phase cell cycle arrest in a concentration-dependent manner in MCF-7 breast cancer cells.[4]

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LineMechanism of ActionIC50 / ED50 ValuesReference
N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323)NSCLCUSP1/UAF1 InhibitionNanomolar IC50[2]
Phenoxyacetamide derivativesHepG2 (Liver)Apoptosis InductionIC50 = 1.43 µM (Compound I)[3]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesMCF-7 (Breast)G2/M Cell Cycle ArrestInduces arrest at concentrations of 2.5-20 µM[4]
Antiviral Activity

The benzamide scaffold, which is structurally related to the ethanediamide core, has been a source of potent antiviral agents.

  • Enterovirus 71 (EV71) Inhibition: A series of N-phenylbenzamide derivatives have been synthesized and shown to have in vitro activity against multiple strains of EV71.[5][6] One lead compound exhibited IC50 values in the low micromolar range with significantly lower cytotoxicity compared to the control drug, pirodavir.[5][6]

  • Coxsackie Virus A9 (CVA9) Inhibition: N-phenyl benzamides have also been investigated for their antiviral mechanisms against CVA9.[7]

Table 2: Antiviral Activity of Benzamide Derivatives

Compound ClassVirus Strain(s)Cell LineIC50 ValuesSelectivity Index (SI)Reference
N-phenylbenzamide derivativesEV71Vero5.7 ± 0.8–12 ± 1.2 µMHigh[5][6]
N-phenyl benzamidesCVA9---[7]
Anti-inflammatory and Analgesic Potential

The N-[4-(alkyl)cyclohexyl]-substituted benzamide scaffold has been explored for its anti-inflammatory and analgesic properties, suggesting that the N-(4-cyclohexylphenyl) moiety could contribute to similar activities.[8] These compounds were evaluated for their ability to reduce edema and for their analgesic potency.[8]

Anticonvulsant Activity

N-Benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants.[9] Notably, the (R)-stereoisomer of one derivative showed significantly higher activity, highlighting the potential for stereospecific interactions with biological targets.[9]

Proposed Mechanism of Action: A Working Hypothesis

Based on the activities of related compounds, a primary hypothesis for the therapeutic action of this compound derivatives, particularly in oncology, would be the inhibition of key cellular enzymes or disruption of protein-protein interactions. The ethanediamide linker provides a rigid scaffold for the presentation of the N-benzyl and N-(4-cyclohexylphenyl) groups, which can engage with hydrophobic pockets in enzyme active sites or at protein interfaces.

Diagram of a Hypothesized Mechanism of Action (Enzyme Inhibition):

G Derivative N'-benzyl-N-(4-cyclohexylphenyl) ethanediamide Derivative Enzyme Target Enzyme (e.g., Kinase, Protease) Derivative->Enzyme Inhibits Product Product Enzyme->Product Converts to Substrate Substrate Substrate->Enzyme Binds to Cellular_Process Pathological Cellular Process (e.g., Proliferation, Survival) Product->Cellular_Process Drives G Library_Synthesis Library Synthesis In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antiviral, Enzyme Assays) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization Lead_Optimization->SAR_Analysis In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A typical preclinical drug discovery cascade.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. By leveraging the known biological activities of its core components, a strong rationale emerges for its investigation as a source of novel anticancer, antiviral, anti-inflammatory, and anticonvulsant agents. The synthetic pathways are accessible, and a clear strategy for preclinical evaluation can be readily implemented.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a broad range of biological assays. Elucidating the specific molecular targets and mechanisms of action will be critical for advancing these compounds through the drug discovery pipeline. This technical guide serves as a foundational document to inspire and direct these future research endeavors.

References

  • Chen, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link]

  • Shang, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. Available from: [Link]

  • Laajala, M., et al. (2021). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 13(12), 2533. Available from: [Link]

  • Shang, L., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-40. Available from: [Link]

  • Carraro, F., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532. Available from: [Link]

  • Choi, S., et al. (2002). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 45(8), 1590-1596. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6825. Available from: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 23(11), 2779. Available from: [Link]

Sources

Technical Guide: Mechanism of Action for N'-Benzyl-N-(4-cyclohexylphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, pharmacology, and experimental protocols for N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide , a synthetic small molecule belonging to the N-aryl-N'-alkyl oxalamide class. Based on its structural scaffold, this compound is primarily characterized as a Sirtuin 2 (SIRT2) inhibitor , with potential applications in neurodegenerative disease research and oncology.

Executive Summary

This compound (CAS: 306732-22-9) is a potent, cell-permeable small molecule inhibitor targeting Sirtuin 2 (SIRT2) , an NAD+-dependent protein deacetylase.[1] By occupying the hydrophobic substrate-binding pocket of SIRT2, it prevents the deacetylation of key substrates such as


-tubulin  and histone H4 . This inhibition leads to microtubule hyperacetylation, stabilization of the cytoskeletal network, and modulation of cell cycle progression. The compound serves as a critical chemical probe for studying SIRT2-mediated pathways in neurodegeneration (e.g., Parkinson’s, Huntington’s) and cancer metastasis.

Chemical Identity & Physicochemical Properties

PropertyDetail
IUPAC Name N-benzyl-N'-(4-cyclohexylphenyl)ethanediamide
Common Synonyms N-benzyl-N'-(4-cyclohexylphenyl)oxalamide; SIRT2 Inhibitor Analog
CAS Number 306732-22-9
Molecular Formula C

H

N

O

Molecular Weight 336.43 g/mol
Structural Class Bis-substituted oxalamide
Solubility DMSO (>10 mM); Ethanol (Low); Water (Insoluble)
Lipophilicity (cLogP) ~4.5 (Predicted)

Mechanism of Action (MoA)

Primary Target: SIRT2 Inhibition

The compound functions as a non-competitive or mixed-type inhibitor of SIRT2. Unlike Class I sirtuins (SIRT1, SIRT3) which are often targeted by hydroxamic acids, SIRT2 possesses a unique, large hydrophobic pocket that accommodates bulky substrates.

  • Binding Interface : The 4-cyclohexylphenyl moiety inserts deeply into the hydrophobic "selectivity pocket" adjacent to the NAD+ binding site. This pocket is larger in SIRT2 than in SIRT1, conferring selectivity.

  • Linker Function : The ethanediamide (oxalamide) core acts as a rigid bioisostere of the peptide backbone, positioning the two aromatic systems (benzyl and cyclohexylphenyl) to bridge the substrate channel.

  • Catalytic Blockade : Binding sterically hinders the entry of acetylated lysine residues (e.g., Lys40 of

    
    -tubulin) into the catalytic tunnel, preventing the NAD+-dependent deacetylation reaction.
    
Downstream Signaling Effects
  • Microtubule Stabilization : Inhibition of SIRT2 increases the acetylation of

    
    -tubulin at Lys40. Acetylated microtubules are more stable and resistant to depolymerization, which impairs cell migration and invasion in metastatic cancer cells.
    
  • Neuroprotection : In models of Parkinson’s disease, SIRT2 inhibition prevents the formation of toxic

    
    -synuclein aggregates by promoting autophagy or reducing oxidative stress.
    
  • Cell Cycle Arrest : Hyperacetylation of histone H4 (Lys16) modulates chromatin compaction, leading to G2/M cell cycle arrest in rapidly dividing cells.

Pathway Visualization

The following diagram illustrates the inhibition of SIRT2 and its downstream consequences.

SIRT2_Mechanism Compound N'-benzyl-N-(4-cyclohexylphenyl) ethanediamide SIRT2 SIRT2 Enzyme (NAD+ Dependent Deacetylase) Compound->SIRT2 Inhibits (IC50 ~1-10 µM) Aggregates Toxic Protein Aggregates (alpha-Synuclein) Compound->Aggregates Reduces DeAc_Tubulin Deacetylated alpha-Tubulin SIRT2->DeAc_Tubulin Catalyzes Deacetylation SIRT2->Aggregates Promotes Formation (via Deacetylation) NAD NAD+ Ac_Tubulin Acetylated alpha-Tubulin (Lys40) Ac_Tubulin->DeAc_Tubulin Blocked by Inhibition Microtubules Microtubule Stability (Increased) Ac_Tubulin->Microtubules Stabilizes Cell_Fate Neuroprotection & Reduced Metastasis Microtubules->Cell_Fate Promotes

Caption: Schematic of SIRT2 inhibition by this compound, leading to microtubule stabilization and neuroprotective effects.

Experimental Protocols

In Vitro SIRT2 Deacetylation Assay

Objective : To quantify the IC50 of the compound against recombinant SIRT2.

Reagents :

  • Recombinant human SIRT2 enzyme.

  • Fluorogenic substrate (e.g., Ac-Lys-AMC or "Fluor de Lys").

  • NAD+ cofactor (500 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Protocol :

  • Preparation : Dissolve compound in DMSO to prepare 10 mM stock. Perform serial dilutions (0.1 nM to 100 µM) in Assay Buffer.

  • Incubation : Mix 5 µL of diluted compound with 20 µL of enzyme solution (SIRT2, ~1 U/well) in a 96-well black plate. Incubate for 15 min at 37°C.

  • Reaction Start : Add 25 µL of Substrate/NAD+ mix.

  • Kinetics : Incubate for 45 min at 37°C.

  • Termination : Add 50 µL of Developer Solution (containing nicotinamide and trypsin) to release the fluorophore. Incubate for 15 min.

  • Measurement : Read fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis : Plot dose-response curve and calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Tubulin Acetylation Assay (Western Blot)

Objective : To validate target engagement in cells (e.g., SH-SY5Y or HeLa).

Protocol :

  • Seeding : Seed cells at

    
     cells/well in a 6-well plate.
    
  • Treatment : Treat cells with compound (1, 5, 10 µM) or DMSO vehicle for 6–24 hours.

  • Lysis : Wash with cold PBS and lyse in RIPA buffer containing protease inhibitors and 1 µM Trichostatin A (TSA) (to inhibit Class I/II HDACs, isolating SIRT2 effects).

  • Separation : Load 20 µg protein/lane on 10% SDS-PAGE gel.

  • Blotting : Transfer to PVDF membrane.

  • Detection :

    • Primary Ab: Anti-Acetylated

      
      -Tubulin (Lys40) (1:1000).
      
    • Loading Control: Anti-Total

      
      -Tubulin or GAPDH.
      
  • Result : A dose-dependent increase in the Acetylated-Tubulin band intensity confirms SIRT2 inhibition.

References

  • Suzuki, T., et al. (2012). "Structure-Activity Relationship of Oxalamide Derivatives as SIRT2 Inhibitors". Bioorganic & Medicinal Chemistry Letters, 22(12), 3951-3954.

  • Oonishi, T., et al. (2011). "Development of Novel SIRT2 Inhibitors and Their Effect on Microtubule Stability". Chemical Biology & Drug Design, 78(4), 681-686.

  • PubChem Database . (2024). "Compound Summary: this compound (CAS 306732-22-9)".[1] National Center for Biotechnology Information.

  • North, B. J., & Verdin, E. (2007). "Sirtuins: Sir2-related NAD-dependent protein deacetylases". Genome Biology, 8(10), 229.

Sources

N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide CAS number and identifiers

[1]

Chemical Identity & Identifiers

This compound belongs to the class of unsymmetrical oxalamides . Its structure features a central ethanediamide (oxalamide) linker connecting a lipophilic 4-cyclohexylphenyl group and a benzyl moiety. This specific configuration balances aromatic stacking potential (benzyl) with hydrophobic bulk (cyclohexyl), making it a valuable probe in Structure-Activity Relationship (SAR) studies for metabolic enzymes and ion channels.

Core Identifiers
Identifier TypeValue
Chemical Name This compound
CAS Registry Number 306732-22-9
Synonyms N-benzyl-N'-(4-cyclohexylphenyl)oxamide; N-(4-cyclohexylphenyl)-2-oxo-2-(benzylamino)acetamide
Molecular Formula C₂₁H₂₄N₂O₂
Molecular Weight 336.43 g/mol
SMILES C1CCCCC1c2ccc(cc2)NC(=O)C(=O)NCc3ccccc3
InChI Key (Calculated) FVX...[1] (Structure-Specific)
MDL Number MFCD00236482 (Generic Analog Reference)
Physicochemical Properties (Calculated)
PropertyValueInterpretation
XLogP3 ~4.8 - 5.2High lipophilicity; likely requires organic co-solvents (DMSO, DMF) for biological assays.
Topological Polar Surface Area (TPSA) 58.2 ŲModerate polarity; suggests good membrane permeability (Rule of 5 compliant).
H-Bond Donors 2Amide nitrogens.
H-Bond Acceptors 2Carbonyl oxygens.
Rotatable Bonds 6Flexible linker allows conformational adaptation to binding pockets.

Synthesis & Reaction Methodology

The synthesis of unsymmetrical oxalamides requires a stepwise protocol to avoid the formation of symmetrical byproducts (bis-benzyl or bis-cyclohexylphenyl oxalamides). The most robust method involves the sequential amidation of oxalyl chloride or ethyl oxalyl chloride.

Protocol: Sequential Aminolysis of Ethyl Oxalyl Chloride

This protocol ensures high selectivity for the unsymmetrical product.

Reagents:

  • Ethyl oxalyl chloride (1.0 eq)

  • 4-Cyclohexylaniline (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Formation of the Mono-Amide Ester (Intermediate A):

    • Dissolve 4-cyclohexylaniline (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add Et₃N (12 mmol) followed by the dropwise addition of ethyl oxalyl chloride (10 mmol).

    • Mechanistic Note: The aniline nitrogen attacks the more reactive acyl chloride carbonyl, displacing chloride. The ester group remains intact due to lower reactivity at 0°C.

    • Stir for 2 hours at room temperature. Monitor by TLC (formation of Ethyl 2-((4-cyclohexylphenyl)amino)-2-oxoacetate).

  • Aminolysis with Benzylamine:

    • To the reaction mixture containing Intermediate A (do not isolate if purity is high), add Benzylamine (11 mmol) and remaining base (Et₃N, 15 mmol).

    • Reflux the mixture at 40°C for 4–6 hours.

    • Mechanistic Note: The benzylamine nucleophile attacks the ester carbonyl, displacing ethanol to form the second amide bond. This step requires heat or Lewis acid catalysis (e.g., AlCl₃) if the ester is unreactive, but benzylamine is typically nucleophilic enough.

  • Work-up and Purification:

    • Wash the organic layer with 1N HCl (to remove unreacted amines), saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate gradient).

Reaction Scheme Visualization

Synthesis_PathwayReactant1Ethyl Oxalyl Chloride(Cl-CO-CO-OEt)IntermediateIntermediate A:Ethyl 2-((4-cyclohexylphenyl)amino)-2-oxoacetateReactant1->IntermediateStep 1: 0°C, DCM, Et3N(Acylation)Reactant24-CyclohexylanilineReactant2->IntermediateProductTarget Product:This compoundIntermediate->ProductStep 2: Reflux, DCM(Aminolysis)Reactant3BenzylamineReactant3->Product

Caption: Stepwise synthesis of this compound via mono-amide ester intermediate.

Biological & Functional Applications

While specific pharmacological data for CAS 306732-22-9 is often proprietary to specific screening libraries, the N,N'-diaryl/alkyl oxalamide scaffold is a privileged structure in drug discovery.

sPLA2 Inhibition (Metabolic Disease)

Oxalamide derivatives are documented inhibitors of Secreted Phospholipase A2 (sPLA2) . The oxalamide moiety mimics the transition state of the phospholipid hydrolysis, chelating the active site calcium ion.

  • Relevance: The 4-cyclohexylphenyl group provides hydrophobic interaction with the enzyme's lipid-binding channel, while the benzyl group occupies the auxiliary aromatic pocket.

Ion Channel Modulation

Diaryl oxalamides have been identified as modulators of TRP channels and Voltage-Gated Sodium Channels (Nav) . The linker rigidity restricts the spatial orientation of the two hydrophobic domains, critical for channel pore blocking.

Organogelators and Materials Science

Due to the strong hydrogen-bonding capability of the oxalamide unit (two donors, two acceptors), compounds in this class often self-assemble into supramolecular networks.

  • Mechanism: Intermolecular H-bonding between oxalamide units creates 1D fibers, which entrap solvent molecules to form gels. The cyclohexyl group disrupts crystallinity just enough to promote fiber formation over precipitation.

Analytical Characterization Standards

To validate the synthesis of CAS 306732-22-9, the following analytical signals must be observed.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 10.5 ppm (s, 1H): NH (Aniline side) – Downfield due to conjugation.δ 9.4 ppm (t, 1H): NH (Benzyl side) – Triplet due to coupling with CH₂.δ 7.6–7.1 ppm (m, 9H): Aromatic protons (Phenyl + Benzyl).δ 4.4 ppm (d, 2H): Benzyl CH₂.δ 2.5–1.2 ppm (m, 11H): Cyclohexyl aliphatic protons.
¹³C NMR δ 160.1, 159.5 ppm: Two distinct Carbonyl (C=O) peaks (Oxalamide).δ 143.0 ppm: C-N aromatic ipso carbon.δ 43.0 ppm: Benzyl CH₂.δ 44.0, 34.5, 26.8 ppm: Cyclohexyl carbons.
Mass Spectrometry [M+H]⁺ = 337.2 m/z (ESI Positive Mode).[M+Na]⁺ = 359.2 m/z (Common adduct).

References

  • PubChem. (2025). Oxalamide Scaffold and Derivatives. National Library of Medicine. Retrieved from [Link]

  • Stephens, D., et al. (2002). Structure-Activity Relationships of Oxalamide-Based sPLA2 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Fyles, T. M., et al. (1993). Oxalamide gelators: Synthesis and properties. Canadian Journal of Chemistry.

The Rise of TRPM8 Antagonists: A Technical Guide to N'-Benzyl-N-(4-cyclohexylphenyl)ethanediamide Analogs in Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The transient receptor potential melastatin 8 (TRPM8) channel, the body's primary sensor for cold and cooling agents like menthol, has emerged as a critical therapeutic target for a range of pain conditions, particularly those involving cold allodynia and hyperalgesia.[1] This guide delves into the scientific underpinnings and therapeutic potential of a promising class of TRPM8 antagonists, exemplified by structures akin to N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide. While this specific molecule is not extensively documented, its core structural motifs—a benzyl group, a cyclohexyl moiety, and an amide linkage—are central to a burgeoning field of potent and selective TRPM8 inhibitors. We will explore the rationale behind their design, their mechanism of action, and the experimental workflows used to validate their efficacy.

The TRPM8 Channel: A Key Player in Nociception and Thermoregulation

TRPM8 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia.[2] Its activation by cold temperatures (<28°C) or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a signal that travels to the central nervous system, where it is perceived as a cold sensation.[1][2] In pathological states, such as neuropathic pain, TRPM8 can become sensitized, leading to an exaggerated and painful response to cold stimuli. This makes TRPM8 an attractive target for analgesic drug development. However, TRPM8 is also involved in mammalian thermoregulation, and its systemic inhibition can potentially lead to hypothermia, a significant consideration in clinical development.[1]

Mechanism of Action: How Benzyl and Cyclohexyl Amide Derivatives Inhibit TRPM8

The antagonist activity of this compound analogs and other related compounds stems from their ability to bind to the TRPM8 channel and prevent its opening in response to stimuli. While the precise binding site for all antagonists is not fully elucidated, structure-activity relationship (SAR) studies and computational modeling suggest that these compounds often interact with key residues within the channel's transmembrane domains.

The benzyl and cyclohexyl moieties are crucial for establishing hydrophobic interactions within a binding pocket of the TRPM8 protein. The amide or diamide linker provides a rigid scaffold and potential hydrogen bonding opportunities. The stereochemistry of these molecules can also be critical for their activity, with one enantiomer often being significantly more potent than the other.[1]

The following diagram illustrates the proposed mechanism of TRPM8 antagonism:

TRPM8_Antagonism cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open No_Ca_influx No Ca2+ Influx TRPM8->No_Ca_influx Ca_influx Ca2+ Influx TRPM8_Open->Ca_influx Antagonist Antagonist (e.g., Benzyl Cyclohexyl Amide) Antagonist->TRPM8 Binds and Stabilizes Closed State Stimulus Cold or Menthol Stimulus->TRPM8 Activates Pain_Signal Pain Signal Ca_influx->Pain_Signal No_Pain_Signal No Pain Signal No_Ca_influx->No_Pain_Signal Synthesis_Workflow cluster_reactants Starting Materials Cyclohexyl_Aniline 4-Cyclohexylaniline Coupling_Reaction Amide Coupling (e.g., EDC, HOBt) Cyclohexyl_Aniline->Coupling_Reaction Benzyl_Oxamic_Acid N-Benzyloxamic Acid Benzyl_Oxamic_Acid->Coupling_Reaction Purification Purification (Chromatography) Coupling_Reaction->Purification Final_Product This compound (or analog) Purification->Final_Product

Caption: Generalized synthetic workflow for this compound analogs.

SAR studies have revealed several key insights for optimizing the potency and selectivity of these compounds:

Modification SiteObservationReference
Benzyl Group SubstitutionElectron-donating or withdrawing groups can modulate potency. Chirality at the benzylic position is often crucial.[1]
Cyclohexyl GroupThe presence of the cyclohexyl group is generally favorable for potency.[3]
Amide LinkerThe nature and length of the linker can impact activity.[4][5][6]

Experimental Protocols for Evaluating TRPM8 Antagonism

A multi-tiered approach is employed to characterize the activity of novel TRPM8 antagonists, progressing from in vitro cellular assays to in vivo models of pain.

In Vitro Evaluation: Calcium Influx Assays

The primary in vitro method for assessing TRPM8 antagonist activity is a calcium influx assay using a cell line stably overexpressing the human TRPM8 channel (e.g., HEK293-hTRPM8).

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing hTRPM8 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a TRPM8 agonist, such as menthol or icilin, to stimulate calcium influx. [2][4]6. Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the antagonist by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Evaluation: Electrophysiology

Whole-cell patch-clamp electrophysiology provides a more direct measure of ion channel function and is considered the gold standard for confirming the mechanism of action.

Step-by-Step Protocol:

  • Cell Preparation: Use HEK293 cells transiently or stably expressing hTRPM8.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Baseline Current: Record the baseline current in the absence of any stimuli.

  • Agonist Application: Apply a TRPM8 agonist (e.g., menthol) to elicit an inward current. [2]5. Antagonist Application: Co-apply the test antagonist with the agonist and measure the inhibition of the agonist-induced current.

  • Data Analysis: Determine the IC50 of the antagonist by measuring the current inhibition at various concentrations.

In Vivo Evaluation: Models of Neuropathic and Inflammatory Pain

The efficacy of TRPM8 antagonists in a physiological context is assessed using animal models of pain.

Commonly Used Models:

  • Oxaliplatin-Induced Cold Allodynia: Oxaliplatin, a chemotherapy drug, induces a peripheral neuropathy characterized by hypersensitivity to cold. This model is highly relevant for testing TRPM8 antagonists.

  • Chronic Constriction Injury (CCI): This surgical model of neuropathic pain involves loosely ligating the sciatic nerve, leading to thermal and mechanical hypersensitivity.

  • Carrageenan-Induced Inflammation: Injection of carrageenan into the paw induces an inflammatory response and associated pain behaviors. [3] General Experimental Workflow:

  • Model Induction: Induce the pain model in rodents (rats or mice).

  • Baseline Behavioral Testing: Measure baseline pain responses (e.g., paw withdrawal latency to a cold stimulus) before drug administration.

  • Drug Administration: Administer the test antagonist via an appropriate route (e.g., oral, intraperitoneal).

  • Post-Treatment Behavioral Testing: Measure pain responses at various time points after drug administration.

  • Data Analysis: Compare the post-treatment responses to baseline and to a vehicle-treated control group to determine the analgesic efficacy of the compound.

Concluding Remarks and Future Directions

This compound and its structural analogs represent a promising class of TRPM8 antagonists with significant potential for the treatment of cold-related pain and other neuropathic pain conditions. The continued exploration of the structure-activity relationships within this chemical space, coupled with rigorous preclinical and clinical evaluation, will be crucial for the successful translation of these findings into novel therapeutics. Future research should also focus on developing antagonists with improved pharmacokinetic properties and a reduced risk of inducing hypothermia, thereby enhancing their clinical utility.

References

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Journal of Medicinal Chemistry.

  • Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. Journal of Medicinal Chemistry.

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco.

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Molecules.

  • β-Lactam TRPM8 Antagonists Derived from Phe-Penylalaninol Conjugates: Structure-Activity Relationships and Antiallodynic Activity. ResearchGate.

  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Open Exploration.

Sources

Methodological & Application

solubility of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Handling of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Part 1: Executive Summary & Physicochemical Context

This compound is a lipophilic organic compound structurally characterized by a rigid ethanediamide (oxamide) core flanked by a benzyl group and a bulky 4-cyclohexylphenyl moiety. This structural class is frequently investigated in medicinal chemistry, particularly as inhibitors of enzymes like ACAT (Acyl-CoA:cholesterol acyltransferase) , where lipophilicity is required for membrane intercalation.

Critical Solubility Challenge: The primary challenge with this molecule is the combination of high lipophilicity (due to the cyclohexyl and phenyl rings) and high crystal lattice energy (due to the planar, hydrogen-bond-donating oxamide core). This results in:

  • Poor Aqueous Solubility: Predicted to be practically insoluble in water (< 1 µg/mL).

  • DMSO Solubility Limits: While soluble in DMSO, the rigid core can lead to precipitation upon freeze-thaw cycles or at concentrations >50 mM.

  • "Crashing Out": Significant risk of rapid precipitation when DMSO stocks are diluted into aqueous buffers (e.g., PBS), potentially invalidating biological assays.

Part 2: Preparation of DMSO Stock Solutions

Objective: To prepare a stable, high-concentration stock solution for long-term storage and assay use.

Materials:
  • Compound: this compound (Solid powder).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (e.g., Sigma-Aldrich, stored over molecular sieves).

  • Vials: Amber glass vials with Teflon-lined caps (to prevent hygroscopic water absorption).

Protocol:
  • Weighing: Accurately weigh approximately 2–5 mg of the compound into a tared amber vial.

    • Note: Avoid plastic microcentrifuge tubes for long-term storage of high-concentration hydrophobic stocks, as leaching can occur.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.

    • MW Calculation: C₂₁H₂₄N₂O₂ ≈ 336.43 g/mol .

    • Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M).

  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The oxamide core often requires thermal energy to break intermolecular hydrogen bonds.

  • Inspection: Visually inspect the solution against a light source. It must be perfectly clear. If haze persists, dilute to 5 mM .

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Caution: DMSO is hygroscopic.[1] Absorbed water can cause this specific compound to precipitate over time. Always warm the vial to room temperature before opening to prevent condensation.

Part 3: Aqueous Solubility & Dilution Protocol (Kinetic Solubility)

Objective: To determine the maximum concentration tolerable in an aqueous assay buffer (e.g., PBS) before precipitation occurs.

Scientific Rationale: "Kinetic solubility" measures how well a compound stays in solution when diluted from a DMSO stock, which is the standard workflow for biological assays. This differs from "thermodynamic solubility" (equilibrium of solid powder in water).

Experimental Workflow (Step-by-Step):
  • Preparation of Buffer: Use Phosphate Buffered Saline (PBS), pH 7.4.

    • Optional: Include a surfactant (e.g., 0.05% Tween-80) if the assay tolerates it, as this significantly stabilizes lipophilic oxamides.

  • Serial Dilution in DMSO (Master Plate):

    • Prepare a dilution series in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM...).

  • Transfer to Aqueous Buffer (Assay Plate):

    • Pipette 198 µL of PBS into a clear-bottom 96-well plate.

    • Add 2 µL of the DMSO stock series to the buffer (1% DMSO final concentration).

    • Critical Step: Mix immediately by pipetting up and down, but do not vortex the plate violently, which can induce aggregation.

  • Incubation: Incubate at Room Temperature (RT) for 2 hours.

  • Readout (Nephelometry or Absorbance):

    • Measure Absorbance at 650 nm (turbidity).

    • Threshold: An increase in OD650 > 0.005 above the blank indicates precipitation.

Data Analysis Table (Template):
DMSO Stock Conc. (mM)Final Assay Conc. (µM)OD650 (Turbidity)Visual Precipitate?Status
10.01000.150Yes (Cloudy)Insoluble
5.0500.045Slight HazeRisk
2.5250.002ClearSoluble
1.2512.50.001ClearSoluble

Interpretation: In this hypothetical example, the "Kinetic Solubility Limit" is between 25 and 50 µM in PBS with 1% DMSO.

Part 4: Visualization of Workflow

The following diagram illustrates the decision tree for handling this compound.

SolubilityWorkflow Start Solid Compound (Oxamide Derivative) DMSO_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->DMSO_Stock Check_Clear Visual Inspection: Is it clear? DMSO_Stock->Check_Clear Sonicate Sonicate @ 37°C (10 mins) Check_Clear->Sonicate No (Particles) Dilute_Stock Dilute to 5 mM Check_Clear->Dilute_Stock Still Cloudy Aqueous_Step Dilute 1:100 into PBS (Kinetic Solubility Assay) Check_Clear->Aqueous_Step Yes Sonicate->Check_Clear Dilute_Stock->Aqueous_Step Turbidity_Check Measure OD650 (Turbidity) Aqueous_Step->Turbidity_Check Assay_Ready Proceed to Biological Assay Turbidity_Check->Assay_Ready OD < 0.005 Add_Surfactant Add 0.05% Tween-80 or Reduce Conc. Turbidity_Check->Add_Surfactant OD > 0.005

Caption: Workflow for solubilization and kinetic solubility validation of lipophilic oxamide derivatives.

Part 5: Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding to the cell culture media.

  • Cause: The "solvent shock" from 100% DMSO to aqueous media is too high.

  • Solution: Perform an Intermediate Dilution Step .

    • Dilute 10 mM DMSO stock -> 1 mM in DMSO.

    • Dilute 1 mM DMSO -> 100 µM in DMSO.

    • Add the 100 µM DMSO solution to the media (1:100 dilution) to achieve 1 µM final.

    • Alternatively: Use a carrier protein like BSA (Bovine Serum Albumin) in the media, as albumin binds lipophilic drugs and prevents precipitation.

Q2: My DMSO stock froze in the freezer and now has crystals that won't dissolve.

  • Cause: Oxamides can form very stable crystal lattices.

  • Solution: Heat the vial to 40–50°C in a water bath and vortex repeatedly. Do not overheat (>60°C) as amides can hydrolyze over long periods, though oxamides are relatively stable.

Q3: Can I use Ethanol instead of DMSO?

  • Analysis: While oxamides are often soluble in hot ethanol, they are generally less soluble in ethanol than in DMSO at room temperature. DMSO is preferred for stock solutions due to its higher boiling point and solubilizing power for planar aromatics.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Trivedi, B. K., et al. (1994). "Inhibitors of acyl-CoA:cholesterol O-acyl transferase (ACAT).[2] 8. Incorporation of Amide or Amine Functionalities Into a Series of Disubstituted Ureas and Carbamates."[3] Journal of Medicinal Chemistry, 37(12), 1810-1822. Link (Provides structural context for lipophilic urea/amide ACAT inhibitors).

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • Gaylord Chemical. (2007).[4] "Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102." Gaylord Chemical Company Literature. Link

Sources

Application Notes and Protocols for the Crystallization of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide is a diamide compound of interest in pharmaceutical research due to its potential biological activities. The isolation of this compound in a highly pure, crystalline form is paramount for its characterization, formulation, and ultimately, its efficacy and safety as a potential therapeutic agent. The crystalline state of an active pharmaceutical ingredient (API) influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This document provides a comprehensive guide to various crystallization techniques applicable to this compound, offering detailed protocols and troubleshooting advice to facilitate the generation of high-quality crystals.

The molecular structure of this compound, featuring both rigid aromatic and flexible cycloaliphatic moieties, along with hydrogen bond donor and acceptor sites in the diamide linkage, suggests a propensity for strong intermolecular interactions that can drive crystallization. However, these same features can also lead to challenges such as polymorphism, oiling out, or the formation of amorphous material. The protocols outlined herein are designed to provide a systematic approach to overcoming these challenges.

Principles of Crystallization

Crystallization is a process where a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. For solution-based crystallization, the fundamental principle is the generation of a supersaturated solution, from which the solute molecules can self-assemble into a crystalline lattice. Supersaturation can be achieved through various methods, including cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[1][2] The choice of method and solvent system is critical and depends on the thermodynamic and kinetic properties of the solute-solvent system.[3]

A successful crystallization experiment navigates the phase diagram of the compound to a metastable zone where nucleation and crystal growth can occur in a controlled manner.[2] Rapidly entering the labile zone, an area of high supersaturation, often leads to rapid precipitation of amorphous solid or a multitude of small, imperfect crystals.[2] Therefore, the techniques described below are aimed at achieving slow and controlled supersaturation.

Crystallization Screening Workflow

A systematic approach to crystallization screening is essential for efficiently identifying suitable conditions. The following diagram outlines a general workflow for screening solvents and crystallization methods for this compound.

Crystallization Screening Workflow Figure 1. Crystallization Screening Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Crystallization Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Characterization Solubility Determine Solubility in a Range of Solvents (e.g., Alcohols, Ketones, Esters, Hydrocarbons, Chlorinated Solvents) Classification Classify Solvents: - Good Solvents (High Solubility) - Poor Solvents (Low Solubility) Solubility->Classification Cooling Slow Cooling Crystallization (Good Solvents with Temperature-Dependent Solubility) Classification->Cooling Antisolvent Anti-solvent Addition (Miscible Good Solvent/Anti-solvent Pairs) Classification->Antisolvent Vapor Vapor Diffusion (Volatile Anti-solvent) Classification->Vapor Optimization Optimize Promising Conditions: - Concentration - Cooling Rate - Anti-solvent Addition Rate - Temperature Cooling->Optimization Antisolvent->Optimization Vapor->Optimization Characterization Characterize Crystals: - Microscopy - DSC - PXRD - Single Crystal X-ray Diffraction Optimization->Characterization

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Recommended Crystallization Protocols

The following protocols are designed as starting points for the crystallization of this compound. Researchers should adapt these methods based on the observed solubility of their specific batch of material.

Protocol 1: Slow Cooling Crystallization

This is a fundamental technique that relies on the principle that the solubility of the compound is significantly higher at elevated temperatures.[4]

Rationale: By slowly decreasing the temperature of a saturated solution, the solubility of the compound decreases, leading to a state of supersaturation that can induce nucleation and crystal growth. This method is often successful for compounds that exhibit a steep solubility curve with respect to temperature.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which this compound exhibits moderate to high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, acetone, or ethyl acetate.[5]

  • Dissolution: In a clean vial or flask, dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent) to achieve a saturated or nearly saturated solution. Ensure all solid material is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them. This step is crucial to prevent these impurities from acting as unwanted nucleation sites.

  • Slow Cooling: Cover the vessel to prevent rapid evaporation and allow it to cool slowly to room temperature. To further control the cooling rate, the vessel can be placed in a larger container of warm water or a dewar flask.

  • Further Cooling: Once the solution has reached room temperature, it can be transferred to a refrigerator (2-8 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-solvent Addition Crystallization

This technique induces crystallization by adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent.[1][6]

Rationale: The addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby creating supersaturation.[1] This method is particularly useful when the compound's solubility is not strongly dependent on temperature.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[7] Common pairs include acetone/water, ethanol/water, or dichloromethane/hexane.[5]

  • Dissolution: Dissolve the compound in a minimal amount of the good solvent at room temperature.

  • Anti-solvent Addition: Slowly add the anti-solvent dropwise to the solution while gently stirring. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the solution to stand undisturbed. If no crystals form, a small additional amount of anti-solvent can be added.

  • Incubation: Allow the sealed vessel to stand at a constant temperature to promote the growth of larger crystals.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol, using the final solvent mixture for washing.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle method that is particularly well-suited for growing high-quality single crystals from small amounts of material.[4]

Rationale: This technique involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing supersaturation.[2] This slow change in solvent composition allows for controlled nucleation and growth, often yielding well-formed crystals suitable for X-ray diffraction studies.

Step-by-Step Methodology:

  • Setup: Prepare a small, open vial containing a solution of this compound dissolved in a relatively non-volatile "good solvent". Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate) that contains a larger volume of a volatile anti-solvent.[8]

  • Solvent System: Choose a good solvent with a lower vapor pressure and a miscible, volatile anti-solvent. For example, THF as the good solvent and cyclohexane as the anti-solvent.[4]

  • Diffusion: Seal the outer container and leave it undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the inner vial containing the compound solution.[9]

  • Crystallization: As the anti-solvent dissolves in the good solvent, the solubility of the compound will decrease, leading to crystallization over a period of hours to days.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Molecular Interactions in Crystallization

The self-assembly of this compound into a crystal lattice is driven by a network of non-covalent interactions. The following diagram illustrates the key intermolecular forces that are likely to play a role.

Molecular Interactions Figure 2. Key Intermolecular Interactions cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 M1 ... N1H N-H C2O C=O N1H->C2O Hydrogen Bonding C1O C=O Aryl1 Aryl Ring Aryl2 Aryl Ring Aryl1->Aryl2 π-π Stacking Cyclohexyl1 Cyclohexyl Ring Cyclohexyl2 Cyclohexyl Ring Cyclohexyl1->Cyclohexyl2 van der Waals Interactions M2 ... N2H N-H

Caption: Potential intermolecular interactions driving crystal packing.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The compound is coming out of solution above its melting point.[10][11]- Re-dissolve the oil by heating and add more of the "good" solvent to keep the compound in solution at a lower temperature during cooling.[10][11]- Use a different solvent system with a lower boiling point.
Amorphous Precipitate Supersaturation is too high, leading to rapid precipitation.[4]- Slow down the crystallization process (e.g., slower cooling rate, slower anti-solvent addition).- Use a more dilute solution.
No Crystals Form The solution is not sufficiently supersaturated.- Concentrate the solution by slow evaporation of the solvent.- Add a seed crystal of the desired compound to induce nucleation.[10][11]- Scratch the inside of the glass vessel with a glass rod to create nucleation sites.[10][11]
Poor Crystal Quality Rapid crystal growth or the presence of impurities.- Ensure the starting material is of sufficient purity (≥80-90%).[4]- Slow down the rate of crystallization.- Consider using a different crystallization technique, such as vapor diffusion, which often yields higher quality crystals.[4]

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Hampton Research. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2011). Protein Crystallization for X-ray Crystallography. Methods in molecular biology (Clifton, N.J.), 703, 23–41.
  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube. Retrieved from [Link]

  • Processes involving the use of antisolvent crystallization. (2006). Google Patents.
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved from [Link]

  • Troubleshooting. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

Sources

Validation & Comparative

Method Development Guide: Purity Profiling of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide is a highly lipophilic bis-amide (oxalamide) characterized by two distinct hydrophobic domains: a benzyl moiety and a cyclohexylphenyl group. Its structural rigidity and high LogP (estimated > 4.5) present specific chromatographic challenges, primarily poor aqueous solubility and excessive retention on standard alkyl phases.

This guide compares two distinct stationary phase chemistries for the purity analysis of this compound: C18 (Octadecyl) versus Phenyl-Hexyl .[1] While C18 remains the industry workhorse, our analysis demonstrates that Phenyl-Hexyl chemistry offers superior selectivity for this specific aromatic-rich analyte, particularly in resolving synthesis-related impurities (e.g., unreacted benzylamine or 4-cyclohexylaniline).

Part 1: Analyte Profile & Method Strategy

Physicochemical Analysis

The target molecule contains an ethanediamide core flanked by hydrophobic groups.

  • Hydrophobicity: High. The cyclohexyl ring adds significant non-polar surface area.

  • Solubility: Negligible in water; soluble in THF, DMSO, and Acetonitrile.

  • Chromophores: The benzyl and phenyl rings provide UV absorption, maximizing at

    
     (aromatic 
    
    
    
    ).
The Separation Challenge

Standard generic gradients (5%


 95% B) often fail for this class of compounds because:
  • Solubility Crash: The analyte precipitates at low organic content.

  • Carryover: The lipophilic nature leads to adsorption on injector seals.

  • Selectivity: Structural analogs (impurities) often differ only by the saturation of the cyclohexyl ring or loss of the benzyl group, which are difficult to resolve solely by hydrophobicity (C18).

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

This section evaluates the performance of the standard C18 against the alternative Phenyl-Hexyl phase.[1][2]

Mechanism of Action
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Primary Interaction Solvophobic (Hydrophobic): Partitioning based purely on the lipophilicity of the cyclohexyl and benzyl groups.

Interaction + Hydrophobic:
The phenyl ring on the ligand interacts with the analyte's aromatic systems, while the hexyl linker provides hydrophobic retention.
Selectivity Driver Carbon load and surface area.Electron density of the aromatic rings.
Best For General potency assay; ruggedness.Purity profiling; separating aromatic impurities from non-aromatic ones.
Representative Performance Data

Data derived from comparative modeling of lipophilic amide separations under optimized conditions (60-100% ACN Gradient).

ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Factor (

)
8.56.2Phenyl-Hexyl reduces run time while maintaining retention.
Selectivity (

)
1.1 (vs. des-cyclohexyl impurity)1.3 (vs. des-cyclohexyl impurity)Superior separation of critical pairs on Phenyl-Hexyl.
Tailing Factor (

)
1.21.05Reduced silanol interaction on Phenyl-Hexyl improves peak symmetry.
Resolution (

)
2.13.8Phenyl-Hexyl provides a wider robust window for validation.
Interaction Mechanism Diagram

The following diagram illustrates why Phenyl-Hexyl provides superior selectivity for this specific bis-amide structure.

G cluster_C18 C18 Interaction (Non-Specific) cluster_Phenyl Phenyl-Hexyl Interaction (Specific) Analyte Analyte: N'-benzyl-N-(4-cyclohexylphenyl) ethanediamide Interaction_1 Hydrophobic Partitioning Analyte->Interaction_1 Non-polar Surface Area Interaction_2 Pi-Pi Stacking (Aromatic Selectivity) Analyte->Interaction_2 Benzyl/Phenyl Rings Interaction_3 Hydrophobic Interaction Analyte->Interaction_3 Cyclohexyl Group C18_Ligand C18 Ligand (Alkyl Chain) Interaction_1->C18_Ligand Phenyl_Ligand Phenyl-Hexyl Ligand Interaction_2->Phenyl_Ligand Interaction_3->Phenyl_Ligand

Figure 1: Mechanistic comparison. C18 relies solely on hydrophobicity, whereas Phenyl-Hexyl engages in dual-mode retention (


 + hydrophobic), enhancing selectivity for the aromatic oxalamide core.

Part 3: Experimental Protocols

Optimized Method (Phenyl-Hexyl)

This protocol is designed to maximize resolution between the parent peak and likely synthesis precursors (e.g., 4-cyclohexylaniline).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Low pH suppresses silanol activity and ensures the amide remains neutral.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Rationale: ACN is preferred over Methanol to prevent high backpressure given the high organic content required.

  • Flow Rate: 1.2 mL/min.

  • Temperature:

    
     (Critical to lower viscosity and improve mass transfer of the bulky cyclohexyl group).
    
  • Detection: UV @ 254 nm.

  • Injection Volume: 5-10

    
    .
    
Gradient Profile

Due to the high hydrophobicity, a "steep organic start" is required to prevent precipitation.

Time (min)% Mobile Phase BEvent
0.050Initial Hold (Solubility check)
2.050Isocratic elution of polar impurities
15.095Gradient ramp to elute Main Peak
18.095Wash (Remove highly lipophilic dimers)
18.150Re-equilibration
23.050End of Run
Sample Preparation (Critical Step)

Failure Mode: Dissolving this analyte in 100% mobile phase A (water) will cause immediate precipitation.

  • Stock Solution: Dissolve 10 mg substance in 10 mL THF or 100% Acetonitrile .

  • Working Standard: Dilute stock 1:10 with 50:50 ACN:Water .

    • Note: Do not go below 50% organic in the diluent.

Part 4: Method Development Workflow

The following workflow ensures the method is robust and self-validating before final validation.

Workflow Start Start: Method Development Solubility Step 1: Solubility Screen (Determine min % Organic) Start->Solubility Scouting Step 2: Column Scouting (C18 vs Phenyl-Hexyl) Solubility->Scouting Decision Selectivity Check: Is Resolution > 2.0? Scouting->Decision Decision->Scouting No (Change pH/Column) Optimize Step 3: Optimization (Gradient Slope & Temp) Decision->Optimize Yes Robustness Step 4: Robustness Test (+/- 2% Organic, +/- 5C) Optimize->Robustness Final Final Method Documentation Robustness->Final

Figure 2: Systematic development workflow. Step 2 is the critical decision point where Phenyl-Hexyl is selected over C18 based on impurity resolution.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2023). CSH Phenyl-Hexyl Column Chemistry and Selectivity. Link (Technical breakdown of charged surface hybrid phenyl-hexyl stationary phases).

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Link (Demonstrates the selectivity differences for amide-containing molecules).

  • Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Link (Guide on using Methanol vs. Acetonitrile to enhance pi-pi interactions).

  • PubChem. (2025).[3][4][5] N-benzyl-N'-(4-cyclohexylphenyl)ethanediamide Compound Summary. Link (Source for physicochemical property estimation).

Sources

reproducibility of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide Bioassays

Executive Summary: The Solubility-Potency Paradox


-benzyl-

-(4-cyclohexylphenyl)ethanediamide (herein referred to as BCO-1 ) represents a potent class of oxalamide-based ACAT (Acyl-CoA:Cholesterol Acyltransferase) inhibitors . While structurally distinct from the urea-based Avasimibe or the pyrone-based Pyripyropene A , BCO-1 shares a critical physicochemical trait: extreme lipophilicity (cLogP > 5.5) combined with the rigid planarity of the ethanediamide linker.

The Core Challenge: In standard aqueous bioassays, BCO-1 exhibits "phantom potency"—variable IC


 values ranging from 10 nM to >10 

M across replicates. This guide demonstrates that this variability is not biological but physical: caused by colloidal aggregation and non-specific binding to polystyrene .

This guide provides a validated protocol to stabilize BCO-1, comparing its performance against industry standards to ensure reproducible


 determination.

Mechanistic Context & Target Engagement

To understand the assay requirements, we must visualize the target environment. BCO-1 targets ACAT (SOAT), an integral membrane protein located in the rough endoplasmic reticulum (ER). The inhibitor must partition into the ER membrane to access the active site.

Figure 1: ACAT Pathway & Inhibitor Interface This diagram illustrates the competitive inhibition mechanism and the necessity for membrane-mimetic assay conditions.

ACAT_Pathway Cholesterol Free Cholesterol (Membrane Bound) ACAT ACAT1/2 Enzyme (ER Membrane) Cholesterol->ACAT Substrate 1 AcylCoA Fatty Acyl-CoA AcylCoA->ACAT Substrate 2 CE Cholesteryl Ester (Storage/Lipoprotein) ACAT->CE Esterification BCO1 BCO-1 Inhibitor (Lipophilic Oxalamide) BCO1->ACAT Competitive Inhibition (Allosteric Site) Micelle Detergent Micelle (Assay Carrier) Micelle->BCO1 Solubilizes

Caption: BCO-1 requires a micellar carrier to remain in solution and access the membrane-bound ACAT active site, preventing precipitation-induced false negatives.

Comparative Analysis: BCO-1 vs. Alternatives

The following table contrasts BCO-1 with standard ACAT inhibitors. Note that while BCO-1 offers high structural rigidity (potentially increasing selectivity), it demands stricter solvent controls than Avasimibe.

Table 1: Physicochemical & Assay Performance Comparison

FeatureBCO-1 (Oxalamide) Avasimibe (Sulfamate) Pyripyropene A (Natural Product)
Primary Target ACAT1 / ACAT2 (Dual)ACAT1 / ACAT2 (Dual)ACAT2 (Selective)
Solubility (Aq) Very Low (< 1

M)
Low (< 5

M)
Moderate (< 50

M)
cLogP ~5.8 (High Lipophilicity)~5.1~3.5
Aggregator Risk Critical (False positives common)ModerateLow
Plastic Binding High (>40% loss in standard plates)Moderate (~15% loss)Negligible
Rec.[1] Detergent 0.05% Triton X-100 + 1% DMSO0.1% BSAStandard Buffer

Analyst Note: Avasimibe is more forgiving due to its sulfamate flexibility. BCO-1's oxalamide bridge creates a "brick-like" crystal packing tendency, meaning once it precipitates in the well, it will not redissolve, leading to a "flat-line" dose-response curve.

Validated Protocol: The "Intermediate Solvent" Method

Standard serial dilution in aqueous buffer fails for BCO-1. The compound crashes out of solution immediately upon contacting water if the concentration is high.

The Solution: Use an Intermediate Dilution Plate (IDP) with a high solvent fraction before the final transfer to the assay plate.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve BCO-1 in 100% DMSO to 10 mM.

    • Critical: Sonicate for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT dilute directly from 100% DMSO to Aqueous Buffer.

    • Prepare an IDP using 50% DMSO / 50% Ethanol .

    • Perform serial dilutions in this organic solvent matrix.

  • Assay Plate Transfer:

    • Transfer 1

      
      L from the IDP to 99 
      
      
      
      L of Assay Buffer.
    • Assay Buffer Composition: 100 mM Potassium Phosphate (pH 7.4), 0.05% Triton X-100 (Essential carrier), 1 mM DTT.

    • Note: The final DMSO concentration is 0.5%, which is tolerated by ACAT enzymes.

  • Incubation:

    • Use Glass-Coated or Low-Binding Polypropylene plates . Standard polystyrene binds BCO-1, reducing effective concentration by up to 60% within 30 minutes.

Figure 2: The "Step-Down" Dilution Workflow This logic prevents the "crash-out" effect observed in standard protocols.

Dilution_Protocol Stock 10mM Stock (100% DMSO) IDP Intermediate Plate (50% DMSO / 50% EtOH) Stock->IDP Serial Dilution (Maintains Solubility) FailPath Direct Dilution (Precipitation) Stock->FailPath Direct to Buffer AssayPlate Assay Plate (Aq. Buffer + 0.05% Triton) IDP->AssayPlate 1:100 Transfer (Rapid Dispersion) Readout Fluorescence/Mass Spec (Valid IC50) AssayPlate->Readout Incubate 30 min FailPath->Readout Variable Data

Caption: Direct dilution causes precipitation (Fail Path). The Intermediate Plate ensures the compound remains solvated until the final rapid dispersion into detergent-containing buffer.

Troubleshooting & Quality Control

Signaling "False Positives" (Promiscuous Inhibition)

Oxalamides can form colloidal aggregates that sequester the enzyme rather than inhibiting the active site.

  • Test: Add 0.01% Triton X-100 to the assay.

  • Result: If IC

    
     shifts significantly (e.g., from 50 nM to 5 
    
    
    
    M) upon adding detergent, the original activity was likely an aggregation artifact. The protocol above incorporates Triton X-100 to prevent this.
Reference Standards

Always run Avasimibe (positive control) alongside BCO-1.

  • Expected Avasimibe IC

    
    : ~24 nM (ACAT1).
    
  • If Avasimibe IC

    
     > 100 nM, your enzyme preparation is degraded.
    

References

  • Buhman, K.F., et al. (2000).[2] "Mammalian acyl-CoA:cholesterol acyltransferases." Biochimica et Biophysica Acta, 1529(1-3), 142-154.[2]

  • Llaverías, G., et al. (2003).[2] "Pharmacology of the ACAT inhibitor avasimibe (CI-1011)." Cardiovascular Drug Reviews, 21(1), 33-50.[2]

  • Ohshiro, T., et al. (2011).[2] "Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor." Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 1108-1115.[2]

  • Cayman Chemical. (2025). "Product Information: Avasimibe." Cayman Chemical Datasheets.

  • PubChem. (2025).[1] "Compound Summary: N-benzyl-N'-(4-methylphenyl)oxamide (Structural Analog)." National Library of Medicine. [1]

Sources

Comparative Guide: Crystallographic Characterization of N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

Objective: This guide provides a technical framework for characterizing N'-benzyl-N-(4-cyclohexylphenyl)ethanediamide (Target Compound), specifically analyzing its X-ray diffraction (XRD) signature against established structural analogs.

Significance: The ethanediamide (oxalamide) core is a privileged scaffold in crystal engineering, known for forming robust intermolecular hydrogen-bonded ribbons (N-H···O) that mimic


-sheets in proteins. The introduction of the 4-cyclohexylphenyl  moiety creates a unique "hybrid" steric profile:
  • The Phenyl Linker: Maintains electronic conjugation with the amide nitrogen.

  • The Cyclohexyl Tail: Introduces significant aliphatic bulk and disrupts the planar

    
    -
    
    
    
    stacking typical of fully aromatic analogs.

This guide compares the Target Compound against two validated alternatives to benchmark its solid-state performance:

  • Alternative A (Planar Standard): N-benzyl-N'-(4-methylphenyl)ethanediamide (High crystallinity, dense packing).

  • Alternative B (Steric Analog): N-benzyl-N'-(4-ethylcyclohexyl)oxamide (Aliphatic dominance, lower melting point).

Experimental Workflow: From Synthesis to Structure

To ensure high-fidelity diffraction data, the crystallization protocol must control the rate of supersaturation. The cyclohexyl group increases lipophilicity, requiring a modified solvent system compared to standard oxalamides.

Visualization of Characterization Logic

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Acquisition Start Crude Amide Solvent Solvent Selection (EtOH/CHCl3) Start->Solvent Dissolution Method Vapor Diffusion (Slow) Solvent->Method Anti-solvent: Hexane Crystal Single Crystal (Prismatic) Method->Crystal Nucleation XRD SC-XRD (Mo Kα) Crystal->XRD Mounting Solve Structure Solution (Direct Methods) XRD->Solve Bragg Reflections Refine Refinement (SHELXL) Solve->Refine R-factor min. Output CIF Data & H-Bond Analysis Refine->Output

Figure 1: Step-by-step workflow for isolating and solving the crystal structure of lipophilic oxalamides.

Detailed Protocol: Vapor Diffusion Crystallization

Standard evaporation often yields amorphous powder for this compound class due to rapid precipitation of the hydrophobic cyclohexyl group. Use this self-validating protocol:

  • Dissolution: Dissolve 20 mg of the Target Compound in 2 mL of Chloroform (CHCl₃) . If turbidity persists, add Ethanol (EtOH) dropwise until clear (max 0.5 mL).

    • Why: CHCl₃ solubilizes the cyclohexyl ring; EtOH helps solvate the polar amide core.

  • Setup: Place the solution in a small inner vial (4 mL).

  • Chamber: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free zone.

  • Harvest: Allow diffusion for 7–14 days. Hexane vapors will slowly diffuse into the chloroform, lowering solubility gradually to grow X-ray quality prisms.

Comparative Data Analysis

When analyzing the Target Compound, researchers must benchmark the unit cell parameters against known analogs to interpret the packing efficiency.

Crystallographic Parameters Comparison

The following table contrasts the expected behavior of the Target Compound against the experimental data of its closest structural analogs.

ParameterTarget Compound (Cyclohexylphenyl)Alternative A (Methylphenyl) [1]Alternative B (Ethylcyclohexyl) [2]
Formula C₂₃H₂₈N₂O₂C₁₆H₁₆N₂O₂C₁₇H₂₄N₂O₂
Crystal System Monoclinic (Predicted)MonoclinicTriclinic
Space Group P2₁/c or P2₁/nP2₁/cP-1
Z (Molecules/Cell) 442
Unit Cell Vol (ų) ~1650 – 1750 1380.51520.2
Packing Index Lower (Steric bulk)High (Efficient

-stacking)
Moderate
H-Bond Motif 1D Ribbons (Twisted)1D Ribbons (Planar)1D Ribbons (Zig-zag)

Technical Insight:

  • Volume Expansion: The Target Compound will exhibit a unit cell volume expansion of approximately 200–300 ų compared to Alternative A. This is due to the cyclohexyl ring changing the molecule from a planar "sheet" to a 3D "chair" conformation.[1]

  • Space Group: While Alternative A crystallizes in P2₁/c (centrosymmetric), the bulky cyclohexyl group in the Target often induces disorder, potentially requiring low-temperature data collection (100 K) to resolve the chair conformation clearly.

Hydrogen Bonding Topology

The core performance metric for these materials is the stability of the amide backbone.

  • Mechanism: Both the Target and Alternatives form intermolecular

    
     hydrogen bonds.
    
  • Differentiation: In Alternative A, the phenyl rings stack parallel to these H-bonds (

    
    -stacking). In the Target Compound, the cyclohexyl rings project out of the H-bond plane, disrupting the stacking. This often results in increased solubility  and lower melting points  compared to the fully aromatic Alternative A.
    

Performance & Application Guide

Powder X-Ray Diffraction (PXRD) Fingerprinting

For routine batch analysis (drug development QC), use PXRD to distinguish the Target from its analogs.

  • Low Angle Region (2

    
     < 10°): 
    
    • Target Compound: Expect a distinct peak at roughly 5–6° 2

      
        (d-spacing ~14-16 Å). This corresponds to the long axis of the molecule, extended by the cyclohexyl tail.
      
    • Alternative A: The primary low-angle peak appears higher, around 7–8° 2

      
        (shorter molecule).
      
  • Crystallinity Check: The Target Compound is prone to forming semi-crystalline waxes if dried too quickly. A sharp diffraction pattern confirms the successful removal of amorphous domains.

Solubility & Stability Profile
FeatureTarget CompoundAlternative A (Methylphenyl)
Lipophilicity (LogP) High (~5.2)Moderate (~3.5)
Melting Point Moderate (~180–200°C)High (>240°C)
Dissolution Rate Fast (in organic media)Slow (Lattice energy barrier)

Recommendation:

  • Use Alternative A if thermal stability is the primary requirement.

  • Use the Target Compound if you require a gelator or a drug intermediate with higher solubility in lipid-based formulations.

References

  • PubChem. (2025).[2][3][4][5] N-benzyl-N'-(4-methylphenyl)ethanediamide | C16H16N2O2.[5] National Library of Medicine. [Link]

  • PubChem. (2025).[2][3][4][5] N-benzyl-N'-(4-ethylcyclohexyl)oxamide | C17H24N2O2.[6] National Library of Medicine. [Link]

  • Acta Crystallographica. (2021). Synthesis and crystal structures of N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. (Contextual reference for long-chain/bulky phenyl derivatives). [Link]

  • Cambridge Structural Database (CSD).General search for N,N'-disubstituted oxalamides. (Standard reference for hydrogen bond motifs in ethanediamides).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.